2H-Oxireno[E]pyrrolo[1,2-A]azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2H-Oxireno[E]pyrrolo[1,2-A]azepine typically involves cyclization reactions. One common method is the N-acyliminium cyclization, where hydroxylactams are incorporated into the pyrroloisoxazole system . This reaction can be facilitated by Lewis acids such as BF3·Et2O or Sn(NTf2)4. Another approach involves the 1,3-dipolar cycloaddition reaction using nitrile oxides generated from hydroxymoyl chlorides in the presence of triethylamine in benzene .
Chemical Reactions Analysis
2H-Oxireno[E]pyrrolo[1,2-A]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Scientific Research Applications
2H-Oxireno[E]pyrrolo[1,2-A]azepine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound’s reactivity and stability make it useful in various industrial applications, including the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 2H-Oxireno[E]pyrrolo[1,2-A]azepine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. Studies have shown that it can inhibit acetylcholinesterase, an enzyme involved in neurotransmission, by binding to its active site and preventing the breakdown of acetylcholine .
Comparison with Similar Compounds
2H-Oxireno[E]pyrrolo[1,2-A]azepine can be compared with other similar compounds, such as:
Isoxazolo[5’,4’3,4]pyrrolo[1,2-A]azepine: This compound features an isoxazole ring fused to the pyrroloazepine core and exhibits similar reactivity and applications.
Pyrrolo[1,2-A]azepine: Lacking the oxirane ring, this compound has different chemical properties and reactivity patterns.
Pyrrolo[3,2-B]quinoxaline: Another heterocyclic compound with a different core structure, used primarily as a kinase inhibitor in medicinal chemistry.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for further research and development.
Properties
CAS No. |
634917-84-3 |
---|---|
Molecular Formula |
C9H7NO |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
4-oxa-1-azatricyclo[6.3.0.03,5]undeca-3(5),6,8,10-tetraene |
InChI |
InChI=1S/C9H7NO/c1-2-7-3-4-8-9(11-8)6-10(7)5-1/h1-5H,6H2 |
InChI Key |
ZVDLVSPPULUXAY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(O2)C=CC3=CC=CN31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.